3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide is a dihydroquinazoline derivative featuring a 4-fluorophenyl group at position 3, a pyrrolidin-1-yl substituent at position 2, and a thiophen-2-yl ethyl carboxamide moiety at position 5.
- The pyrrolidin-1-yl group improves solubility and metabolic stability due to its saturated nitrogen-containing ring . The thiophen-2-yl ethyl chain may contribute to π-π stacking interactions and electronic effects, enhancing target engagement .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-N-(2-thiophen-2-ylethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c26-18-6-8-19(9-7-18)30-24(32)21-10-5-17(23(31)27-12-11-20-4-3-15-33-20)16-22(21)28-25(30)29-13-1-2-14-29/h3-10,15-16H,1-2,11-14H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFXKBVFFMXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CS4)C(=O)N2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursorsThe thiophenyl group is often added via cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions: 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-car
Biological Activity
3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1251671-28-9) is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.5 g/mol. The structure includes a quinazoline core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23FN4O2S |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 1251671-28-9 |
The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . It inhibits their activity, which can lead to the suppression of tumorigenesis and metastasis in various cancers. This inhibition may also have implications for neurological disorders due to the role of Trk receptors in neuronal survival and differentiation.
Antitumor Activity
Recent studies indicate that the compound exhibits significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, it has been shown to reduce the viability of breast cancer cells through activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
In addition to its antitumor properties, the compound has demonstrated neuroprotective effects in preclinical models. It appears to enhance neuronal survival under stress conditions by modulating neurotrophic signaling pathways .
Case Studies
- Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Neuroprotection : In a mouse model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
In Vitro Studies
Research indicates that the compound inhibits both Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) activities, which are crucial for neurotransmitter regulation. The inhibition of these transporters was found to be dose-dependent, with significant effects observed at concentrations as low as 10 µM .
In Vivo Studies
Animal studies have shown that this compound can cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders. Its pharmacokinetic profile suggests a favorable absorption and distribution pattern .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
3-(4-Chlorobenzyl)-N-(4-Fluorobenzyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide (CAS 1146034-20-9)
- Key Differences :
- R1 Substituent : Chlorobenzyl vs. fluorophenyl in the target compound.
- R2 Group : Fluorobenzyl vs. thiophen-2-yl ethyl.
- The absence of a thiophene moiety reduces π-π interactions, possibly lowering target selectivity .
Example 62: Chromen-4-One Derivative ()
- Structure : Chromen-4-one core with pyrazolo-pyrimidinyl and thiophene carboxylate groups.
- Key Differences :
- Chromen-4-one vs. dihydroquinazoline core.
- Thiophene carboxylate replaces the thiophen-2-yl ethyl carboxamide.
- Impact: The chromen-4-one scaffold may confer distinct binding modes, such as interactions with ATP-binding pockets in kinases .
Substituent-Driven Pharmacological Profiles
Pyrrolidinyl vs. Piperidinyl Groups
Thiophene vs. Benzene Derivatives
- Example : 5-Benzyl-N-Cycloheptyl-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS 923226-49-7)
- Impact: Thiophene’s sulfur atom enhances electronic interactions, while benzene derivatives rely solely on hydrophobic/π-π effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
